(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5S)-6-oxaspiro[45]decan-1-amine hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction is typically carried out in the presence of a Lewis acid such as BF3·OEt2 in dichloromethane at low temperatures (around -40°C) to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present functional groups.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic structure.
Scientific Research Applications
rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of spirocyclic frameworks.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride involves its interaction with molecular targets, potentially including enzymes and receptors. The spirocyclic structure may allow for unique binding interactions, influencing biological pathways and exerting specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Memantine hydrochloride: A compound with a similar spirocyclic structure used in the treatment of Alzheimer’s disease.
Amantadine hydrochloride: Another spirocyclic compound with antiviral and antiparkinsonian properties.
Uniqueness
rac-(1R,5S)-6-oxaspiro[4.5]decan-1-amine hydrochloride is unique due to its specific spirocyclic framework and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
(4R,5S)-6-oxaspiro[4.5]decan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-8-4-3-6-9(8)5-1-2-7-11-9;/h8H,1-7,10H2;1H/t8-,9-;/m1./s1 |
InChI Key |
IUKPDQJZCMNQRF-VTLYIQCISA-N |
Isomeric SMILES |
C1CCO[C@]2(C1)CCC[C@H]2N.Cl |
Canonical SMILES |
C1CCOC2(C1)CCCC2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.